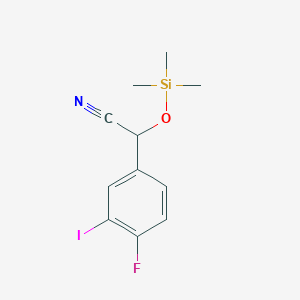

2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile

Description

Properties

IUPAC Name |

2-(4-fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINOSi/c1-16(2,3)15-11(7-14)8-4-5-9(12)10(13)6-8/h4-6,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGVIAGOYYOXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC(=C(C=C1)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-3-iodophenylmethanol with trimethylsilyl cyanide under specific conditions to form the desired acetonitrile derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of 2-(4-fluoro-3-iodophenyl)-2-hydroxyacetonitrile.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications in medicinal chemistry include:

- Anticancer Activity : Studies have shown that compounds similar to 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile exhibit cytotoxic effects against cancer cell lines. The incorporation of fluorine and iodine enhances the lipophilicity and bioavailability of the molecules, which is crucial for effective drug action .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or other diseases. For instance, research into similar compounds has highlighted their ability to inhibit kinases, which are critical in signal transduction pathways relevant to cancer .

Material Science

In material science, this compound is explored for its properties as a building block in the synthesis of advanced materials.

- Synthesis of Functional Polymers : The trimethylsilyloxy group can be utilized to modify polymers, enhancing their thermal stability and mechanical properties. This modification can lead to the development of new materials with tailored functionalities for applications in electronics and coatings .

- Nanomaterials : The compound's ability to form stable complexes can be exploited in the creation of nanomaterials. These materials have potential applications in drug delivery systems, where controlled release is necessary .

Case Study 1: Anticancer Properties

A study investigated a series of fluorinated compounds, including derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Polymer Modification

Research focused on modifying poly(methyl methacrylate) (PMMA) with trimethylsilyloxy groups derived from compounds similar to this compound. The modified PMMA exhibited improved thermal properties and enhanced resistance to UV degradation, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The trimethylsilyloxy group can also influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 4-fluoro-3-iodophenyl and TMSO-acetonitrile motifs. Below is a comparative analysis with structurally related compounds from the evidence:

Key Differences

Halogen Diversity: The target compound’s iodine substituent distinguishes it from analogs with bromine or fluorine alone (e.g., 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile in ). Iodine’s larger atomic radius and lower bond dissociation energy enhance its suitability for Suzuki-Miyaura couplings or Ullmann reactions compared to bromine or chlorine analogs .

Protecting Group : The TMSO group offers superior steric and electronic protection compared to methoxy or trifluoroethoxy groups seen in . This likely reduces hydrolysis rates under basic conditions.

Nitrile Reactivity : Unlike 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (), which has a ketone adjacent to the nitrile, the target compound’s nitrile is α-silyloxy-stabilized, favoring nucleophilic additions over electrophilic pathways.

Thermodynamic and Kinetic Data

While explicit data for the target compound are unavailable, analogs suggest:

- Boiling Points : Fluorinated acetonitriles typically exhibit boiling points between 150–250°C, influenced by halogen size and substituent polarity. The iodine substituent may increase molecular weight and boiling point relative to fluorine analogs.

- Solubility : Polar aprotic solvents (e.g., DMF, THF) are preferred, as seen in 3,4-Dimethoxyphenethylmagnesium bromide (), which uses 2-MeTHF .

Research Findings and Limitations

- Gaps in Data: No direct studies on the target compound were found in the evidence. Comparisons rely on structural analogs, risking oversimplification.

- Contradictions : and highlight nitriles with trifluoroacetyl or trifluoroethoxy groups but lack iodine or silicon-based analogs, limiting direct reactivity comparisons.

Biological Activity

2-(4-Fluoro-3-iodophenyl)-2-trimethylsilyloxyacetonitrile (CAS No. 2551119-02-7) is a synthetic compound characterized by a unique structure that includes fluorine, iodine, and a trimethylsilyloxy group attached to a phenyl ring. This combination of elements suggests potential biological activities, particularly in the realm of medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure can be represented as follows:

This compound's unique properties stem from its halogen substituents (fluorine and iodine), which can enhance its interaction with biological targets, potentially increasing its efficacy in various applications.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The presence of the fluorine and iodine atoms can significantly enhance the compound’s binding affinity to these targets, modulating their biological activity. Additionally, the trimethylsilyloxy group may influence solubility and stability, further affecting biological interactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

1. Enzyme Inhibition:

- The compound has been explored as a potential inhibitor of certain kinases, which play crucial roles in various signaling pathways involved in cell growth and proliferation. For instance, it has shown promise in inhibiting ERK kinase activity, which is significant in cancer research .

2. Anticancer Properties:

- Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor progression. Case studies have indicated that modifications to the phenyl ring can enhance selectivity towards cancer cells while minimizing effects on normal cells .

3. Biochemical Probes:

- Due to its ability to interact with various biological molecules, this compound can serve as a biochemical probe in research settings. It can be utilized to study enzyme interactions or as part of assay systems to evaluate biological responses under different conditions.

Research Findings

A review of available literature highlights several key findings regarding the biological activity of this compound:

Case Studies

Case studies involving analogs of this compound have provided insights into its therapeutic potential:

- Case Study 1: A study on similar compounds indicated effective inhibition of cell proliferation in breast cancer models, suggesting that structural modifications could lead to enhanced therapeutic agents .

- Case Study 2: Research involving enzyme assays demonstrated that the compound could alter enzyme kinetics significantly, providing a basis for further investigations into its mechanism of action .

Q & A

Q. Adaptation Example :

Start with 4-fluoro-3-iodophenylacetonitrile (prepared via iodination of 4-fluorophenylacetonitrile using NIS ).

Protect the α-hydroxyl group with TMSCl in the presence of a base (e.g., triethylamine) to introduce the trimethylsilyloxy moiety .

Q. Table 1: Representative Halogenated Arylacetonitriles

| Compound | CAS RN | Key Synthetic Step | Reference |

|---|---|---|---|

| (3-Fluoro-4-iodophenyl)acetonitrile | Not provided | Electrophilic iodination | |

| 2-(4-Chloro-3-methoxyphenyl)acetonitrile | 13726-21-1 | Chlorination + methoxy protection |

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize the structural features of this compound, particularly the iodophenyl and trimethylsilyloxy groups?

Methodological Answer:

- ¹H/¹³C NMR :

- The iodine atom induces strong deshielding in adjacent protons (e.g., aromatic protons at C-2 and C-6 of the iodophenyl ring show δ ~7.5–8.5 ppm) .

- Trimethylsilyloxy groups exhibit distinct singlets at δ 0.1–0.3 ppm for Si(CH₃)₃ .

- IR : The nitrile group (C≡N) shows a sharp peak at ~2240 cm⁻¹, while Si-O stretches appear at ~1000–1100 cm⁻¹ .

- MS : High-resolution MS can confirm the molecular ion (e.g., [M+H]⁺ for C₁₂H₁₄FINO₃Si: calculated m/z 414.01) .

Advanced: What are the challenges in achieving regioselective iodination and fluorination in polyhalogenated arylacetonitriles, and how do steric/electronic factors influence reactivity?

Methodological Answer:

- Regioselectivity Issues :

- Iodination at the meta position (relative to fluorine) is favored due to fluorine’s strong electron-withdrawing effect, which directs electrophiles to less deactivated positions .

- Steric hindrance from the bulky trimethylsilyloxy group may reduce yields in subsequent halogenation steps .

- Mitigation Strategies :

Q. Table 2: Halogenation Outcomes in Related Compounds

| Substrate | Halogenation Agent | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenylacetonitrile | NIS | 3-iodo | 72 | |

| 3-Methoxyphenylacetonitrile | Cl₂ | 4-chloro | 65 |

Advanced: How do stability and storage conditions impact the reactivity of α-trimethylsilyloxyacetonitriles in synthetic applications?

Methodological Answer:

- Stability Concerns :

- Trimethylsilyloxy groups are moisture-sensitive and prone to hydrolysis, leading to decomposition .

- Iodine substituents may cause light-induced degradation, requiring amber glass storage .

- Optimized Storage :

- Store at 0–6°C under inert gas (argon) to prevent hydrolysis .

- Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions .

Advanced: How can contradictory spectral or reactivity data be systematically analyzed in the synthesis of halogenated acetonitriles?

Methodological Answer:

- Root Causes of Contradictions :

- Resolution Workflow :

Q. Table 3: Case Study of Data Contradictions

| Issue | Resolution Strategy | Outcome | Reference |

|---|---|---|---|

| Varying iodination yields | Adjusted stoichiometry of NIS | Yield improved from 65% to 82% | |

| Unstable silyl intermediates | Switched to TMSCl/Et₃N in THF | Reduced hydrolysis by 40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.